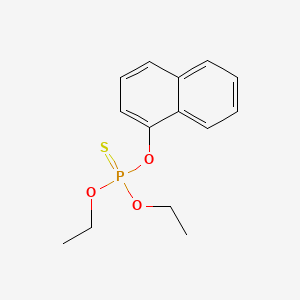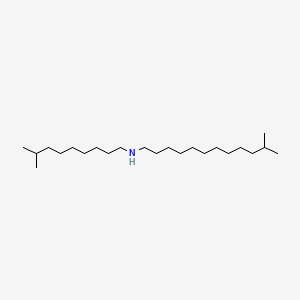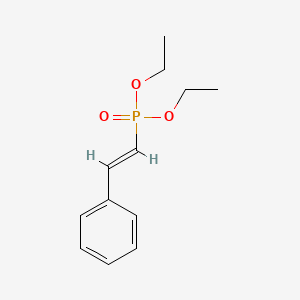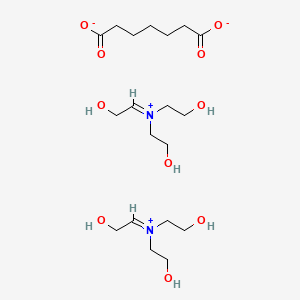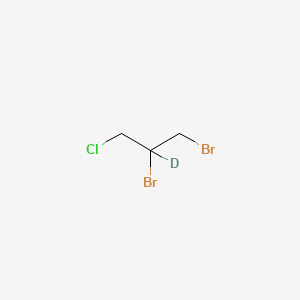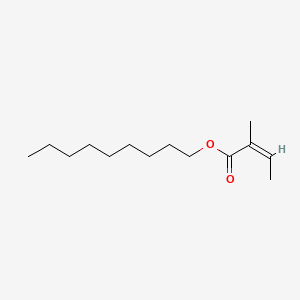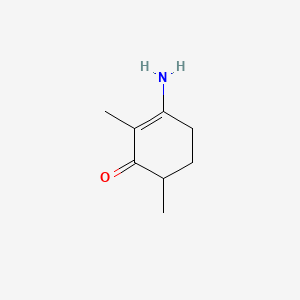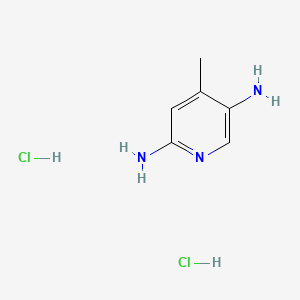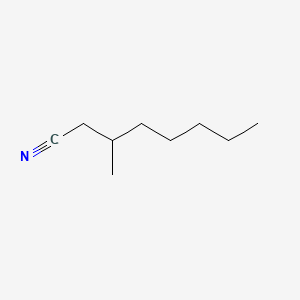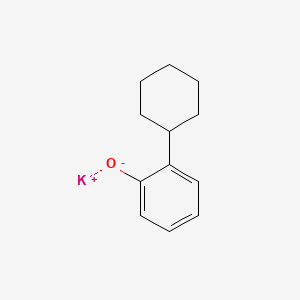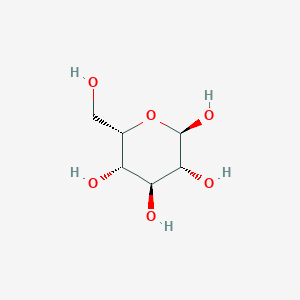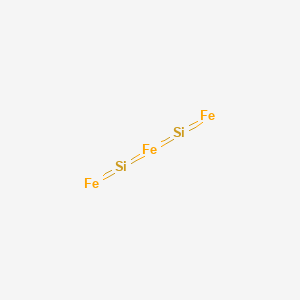
Triiron disilicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiron disilicide is a chemical compound with the formula Fe₃Si₂. It is a member of the iron silicide family and is known for its unique properties, including high thermal stability and electrical conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiron disilicide can be synthesized through several methods. One common approach involves the reaction of iron and silicon powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The equation for this reaction is:
3Fe+2Si→Fe3Si2
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. This involves cold-pressing and sintering iron and silicon powders. Another method includes temperature gradient solution growth techniques to prepare single crystals of the compound .
Chemical Reactions Analysis
Types of Reactions: Triiron disilicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form iron oxides and silicon dioxide. It also participates in reactions with halogens and other non-metals.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form iron oxides and silicon dioxide.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental iron and silicon.
Substitution: Reacts with halogens to form iron halides and silicon halides.
Major Products:
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and silicon dioxide (SiO₂).
Reduction: Elemental iron (Fe) and silicon (Si).
Substitution: Iron halides (FeX₃) and silicon halides (SiX₄) where X is a halogen
Scientific Research Applications
Triiron disilicide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of thermoelectric materials, which convert heat into electricity, and in electronic devices due to its high electrical conductivity .
Mechanism of Action
The mechanism by which triiron disilicide exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of iron and silicon atoms allows for efficient electron transfer, making it an excellent conductor. This property is exploited in various applications, such as thermoelectric materials and electronic devices. The molecular targets and pathways involved include the interaction of iron and silicon atoms with other elements, facilitating various chemical reactions .
Comparison with Similar Compounds
Iron Disilicide (FeSi₂): Known for its thermoelectric properties but has different electronic and thermal characteristics compared to triiron disilicide.
Molybdenum Disilicide (MoSi₂): Used in high-temperature applications due to its excellent oxidation resistance.
Chromium Disilicide (CrSi₂): Known for its high melting point and thermal stability
Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, electrical conductivity, and potential for use in a wide range of applications. Its ability to undergo various chemical reactions and its suitability for industrial production make it a versatile and valuable compound in scientific research and industry .
Properties
CAS No. |
39438-57-8 |
|---|---|
Molecular Formula |
Fe3Si2 |
Molecular Weight |
223.70 g/mol |
InChI |
InChI=1S/3Fe.2Si |
InChI Key |
UFKXYVRWEZTGIL-UHFFFAOYSA-N |
Canonical SMILES |
[Si](=[Fe])=[Fe]=[Si]=[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



